4-メチル-α-エチルアミノブチオフェノン(塩酸塩)

概要

説明

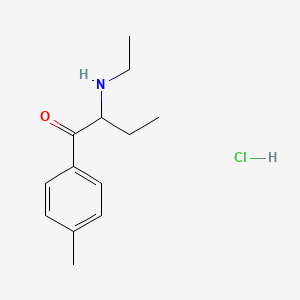

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is a synthetic compound belonging to the class of substituted cathinones. It is a para-methyl analog of buphedrone, with an ethyl group replacing the methyl group at the alpha position. This compound is primarily used as an analytical reference material in forensic and research applications .

科学的研究の応用

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is used in various scientific research applications, including:

Forensic Chemistry: It is used as a reference standard for the identification and quantification of similar compounds in forensic samples.

Toxicology: Researchers study its toxicological properties to understand its effects and potential risks.

Pharmacology: The compound is used to investigate its pharmacological effects and potential therapeutic applications.

Analytical Chemistry: It serves as a standard in mass spectrometry and other analytical techniques to ensure accurate measurements.

作用機序

Target of Action

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), also known as 54PX8C2E72, is a substituted cathinone . Cathinones are a sub-category of amphetamines, which act as central nervous system stimulants. The primary targets of this compound are likely to be the monoamine transporters, particularly the dopamine and norepinephrine transporters.

Pharmacokinetics

It is also likely to be metabolized in the liver, primarily by the cytochrome P450 enzymes, and excreted in the urine .

Result of Action

The result of the action of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is increased stimulation of the central nervous system. This can lead to effects such as increased alertness, increased energy, euphoria, and increased sociability. It can also lead to negative effects such as anxiety, paranoia, and potentially dangerous increases in heart rate and blood pressure .

準備方法

The synthesis of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) involves several steps. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylpropiophenone.

Ethylation: The 4-methylpropiophenone is then subjected to ethylation using ethylamine under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

化学反応の分析

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

類似化合物との比較

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is similar to other substituted cathinones, such as:

Buphedrone: A methyl analog with similar stimulant properties.

Mephedrone: Another substituted cathinone with a different substitution pattern on the aromatic ring.

Methcathinone: A simpler analog with a methyl group at the alpha position.

The uniqueness of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) lies in its specific substitution pattern, which may result in distinct pharmacological and toxicological properties compared to other similar compounds .

生物活性

Overview

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), commonly referred to as 4-Methyl-α-ethylaminobutiophenone or simply 4-Methyl-EAP, is a synthetic compound classified within the group of substituted cathinones. It is a para-methyl analog of buphedrone, characterized by an ethyl group at the alpha position. This compound is primarily utilized in forensic and analytical chemistry as a reference material due to its structural similarities to other psychoactive substances.

The pharmacological activity of 4-Methyl-EAP is primarily attributed to its stimulant effects on the central nervous system (CNS). It acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. The resulting stimulation can manifest as heightened alertness, euphoria, and increased sociability, alongside potential adverse effects like anxiety and paranoia.

Pharmacokinetics

Research indicates that 4-Methyl-EAP is metabolized predominantly in the liver through cytochrome P450 enzymes. Its metabolites are excreted via urine, with studies suggesting that the compound's half-life and metabolic pathways may vary based on individual genetic factors and dosage.

Biological Activity and Effects

The biological activity of 4-Methyl-EAP can be summarized as follows:

- Stimulant Effects : Users report increased energy, alertness, and euphoria.

- Adverse Effects : High doses may lead to anxiety, paranoia, tachycardia, and hypertension.

- Potential for Abuse : Similar to other synthetic cathinones, there is a risk of dependence and abuse.

Comparative Analysis with Similar Compounds

4-Methyl-EAP shares structural similarities with other substituted cathinones such as buphedrone and mephedrone. The following table highlights key comparisons:

| Compound | Structure Variation | Main Effects | Known Toxicity |

|---|---|---|---|

| 4-Methyl-alpha-ethylaminobutiophenone | Para-methyl analog of buphedrone | Stimulant effects; euphoria | Anxiety, tachycardia |

| Buphedrone | Methyl group at alpha | Stimulant effects; euphoria | Similar toxicity profile |

| Mephedrone | Different substitution pattern | Euphoria; increased sociability | Dependence potential; severe agitation |

Case Studies and Research Findings

Several case studies have documented the effects and risks associated with 4-Methyl-EAP usage:

- Fatal Poisoning Cases : A study reported cases where synthetic cathinones were implicated in fatalities. For instance, Hasegawa et al. (2014) documented a fatal poisoning incident linked to a product containing synthetic cathinones similar to 4-Methyl-EAP .

- Clinical Observations : Clinical reports indicate that users often present with symptoms such as agitation and increased heart rate after consumption of synthetic cathinones. A retrospective analysis highlighted severe physiological responses in patients who had ingested these compounds .

- Toxicological Studies : Research has shown that metabolites of synthetic cathinones can retain pharmacological activity, complicating the assessment of their toxicity. For example, phase I metabolites often exhibit stimulant properties which can lead to acute toxicity episodes .

特性

IUPAC Name |

2-(ethylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-8-6-10(3)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZHBSQCOKIIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344443 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-19-4 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ETHYLAMINO)-1-(4-METHYLPHENYL)BUTAN-1-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PX8C2E72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。